Complete Enzymatic Resistance Conferred by D-Ala at Position 2 vs. Full Hydrolysis of L-Ala Epimer by Acylaminoacyl-Peptide Hydrolase
The target compound incorporates D-Ala at the position immediately C-terminal to the scissile amide bond (position 2), a stereochemical determinant that completely abolishes hydrolytic activity by rabbit muscle acylaminoacyl-peptide hydrolase (EC 3.4.19.1). In systematic substrate profiling, D-Ala in either position 1 or 2 resulted in zero detectable enzymatic cleavage, whereas the corresponding L-Ala-containing substrates were efficiently processed [1]. This binary resistance switch is not achievable with the L-Ala epimer Ac-Pro-L-Ala-NHMe, which retains full substrate susceptibility under identical assay conditions.
| Evidence Dimension | Enzymatic hydrolysis by acylaminoacyl-peptide hydrolase (EC 3.4.19.1) |
|---|---|
| Target Compound Data | 0% activity (completely inactive as substrate) |
| Comparator Or Baseline | Ac-Pro-L-Ala-NHMe (L-Ala epimer): fully cleaved, comparable to Ac-AAA reference substrate |
| Quantified Difference | Complete abolition of enzymatic turnover (quantified as 0% vs. 100% relative activity) |
| Conditions | Rabbit muscle acylaminoacyl-peptide hydrolase, in vitro peptide cleavage assay, pH 7.4, 37°C; D-Ala substitution at position 2. Reference: Krishna et al., Protein Sci. 1992, 1:582–589. |
Why This Matters
This binary resistance difference determines suitability for intracellular peptide probe experiments requiring metabolic stability; procurement of the L-Ala epimer will yield a compound rapidly degraded in cellular lysates, invalidating quantitative time-course measurements.
- [1] Krishna, R. G., et al. (1992). Specificity determinants of acylaminoacyl-peptide hydrolase. Protein Science, 1(5), 582–589. PMID: 1304357, PMCID: PMC2142236. View Source
